Prolonged Elimination Half-Life Differentiates N-Desmethylnefopam from Nefopam
N-Desmethylnefopam possesses a significantly longer elimination half-life (t½) than its parent drug, nefopam. After oral administration, the t½ of N-Desmethylnefopam is 10.6 ± 3.0 h, compared to 5.1 ± 1.3 h for nefopam (P < 10⁻⁴) [1]. After intravenous administration, this difference is even more pronounced, with a t½ of 15.0 ± 2.4 h for the metabolite and 5.1 ± 0.6 h for the parent [1].
| Evidence Dimension | Elimination Half-life (t½) |
|---|---|
| Target Compound Data | 10.6 ± 3.0 h (oral), 15.0 ± 2.4 h (IV) |
| Comparator Or Baseline | Nefopam: 5.1 ± 1.3 h (oral), 5.1 ± 0.6 h (IV) |
| Quantified Difference | 2.1x longer (oral), 2.9x longer (IV) |
| Conditions | Human healthy volunteers; oral (20 mg nefopam HCl solution) and IV (20 mg continuous infusion) administration. |
Why This Matters
The prolonged half-life is critical for understanding the sustained analgesic effect of nefopam, making N-Desmethylnefopam an essential, non-substitutable analyte for PK/PD modeling and long-term safety studies.
- [1] Aymard, G., Warot, D., Démolis, P., Giudicelli, J. F., Lechat, P., Le Guern, M. E., Alquier, C., & Diquet, B. (2003). Comparative pharmacokinetics and pharmacodynamics of intravenous and oral nefopam in healthy volunteers. Pharmacology & Toxicology, 92(6), 279–286. View Source
